molecular formula C24H5F36NO2 B11089881 3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline

3-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}-5-[(nonadecafluorononyl)oxy]aniline

Cat. No.: B11089881
M. Wt: 1023.2 g/mol
InChI Key: UHHKEQMOYSHCIE-UHFFFAOYSA-N
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Description

3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly fluorinated compounds typically involves multiple steps, including the introduction of fluorine atoms through various fluorination reactions. Common methods include:

    Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Nucleophilic fluorination: Using reagents like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production of such compounds often involves large-scale fluorination processes, which may include:

    Direct fluorination: Using elemental fluorine (F2) under controlled conditions.

    Electrochemical fluorination: Using an electrochemical cell to introduce fluorine atoms.

Chemical Reactions Analysis

Types of Reactions

Fluorinated compounds can undergo various chemical reactions, including:

    Substitution reactions: Where fluorine atoms are replaced by other functional groups.

    Oxidation and reduction reactions: Involving changes in the oxidation state of the compound.

Common Reagents and Conditions

    Substitution reactions: Often use nucleophiles like amines or thiols.

    Oxidation reactions: May use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction reactions: May use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

Fluorinated compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology and Medicine

In medicine, fluorinated compounds are used in the development of drugs due to their metabolic stability and ability to interact with biological targets.

Industry

Industrially, these compounds are used in the production of non-stick coatings, lubricants, and surfactants due to their unique properties.

Mechanism of Action

The mechanism of action of fluorinated compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Polytetrafluoroethylene (PTFE)

Uniqueness

The uniqueness of 3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-NONADECAFLUORONONYL)OXY]-5-{[3,4,4,4-TETRAFLUORO-2-[1,2,2,2-TETRAFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-1,3-BIS(TRIFLUOROMETHYL)-1-BUTENYL]OXY}ANILINE lies in its specific structure, which imparts unique properties such as enhanced thermal stability and chemical resistance compared to other fluorinated compounds.

Properties

Molecular Formula

C24H5F36NO2

Molecular Weight

1023.2 g/mol

IUPAC Name

3-[1,1,1,4,5,5,5-heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)aniline

InChI

InChI=1S/C24H5F36NO2/c25-9(19(44,45)46,20(47,48)49)7(10(26,21(50,51)52)22(53,54)55)8(11(27,28)29)62-5-1-4(61)2-6(3-5)63-24(59,60)18(42,43)16(38,39)14(34,35)12(30,31)13(32,33)15(36,37)17(40,41)23(56,57)58/h1-3H,61H2

InChI Key

UHHKEQMOYSHCIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(=C(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Origin of Product

United States

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